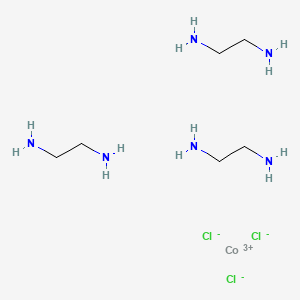
(OC-6-11-A)Tris(1,2-ethanediamine-N,N')cobalt(3+) trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride is a coordination compound featuring cobalt in its +3 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride typically involves the reaction of cobalt(III) chloride with 1,2-ethanediamine under controlled conditions. The reaction is carried out in an aqueous solution, where cobalt(III) chloride is dissolved and then mixed with an excess of 1,2-ethanediamine. The mixture is heated to facilitate the formation of the complex. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification process may involve additional steps such as filtration and drying to obtain the compound in its purest form.
Análisis De Reacciones Químicas
Types of Reactions
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to cobalt(II) complexes under specific conditions.
Substitution: Ligand substitution reactions can occur, where the 1,2-ethanediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride has several applications in scientific research:
Chemistry: Used as a model compound for studying coordination chemistry and chiral properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, including as an anticancer agent.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
Mecanismo De Acción
The mechanism of action of (OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride involves its interaction with molecular targets through coordination bonds. The compound can interact with nucleophiles and electrophiles, facilitating various chemical reactions. Its chiral properties also play a role in its interactions with other chiral molecules, making it useful in asymmetric synthesis and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- (OC-6-11)-Tris(1,2-ethanediamine-N,N’)rhodium(3+) chloride
- Cobalt(3+), tris(1,2-ethanediamine-N,N’)-, trichloride
Uniqueness
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride is unique due to its specific chiral properties and the stability of the cobalt(III) center
Propiedades
Número CAS |
23778-88-3 |
|---|---|
Fórmula molecular |
C6H24Cl3CoN6 |
Peso molecular |
345.6 g/mol |
Nombre IUPAC |
cobalt(3+);ethane-1,2-diamine;trichloride |
InChI |
InChI=1S/3C2H8N2.3ClH.Co/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
Clave InChI |
NFUAZJFARNNNFB-UHFFFAOYSA-K |
SMILES canónico |
C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
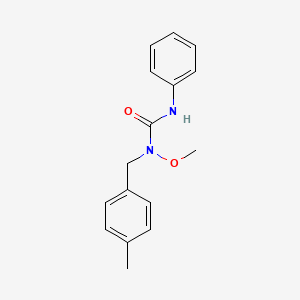
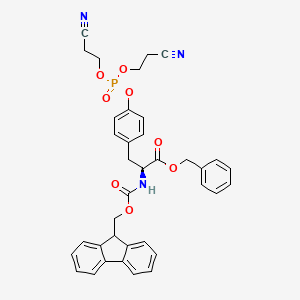
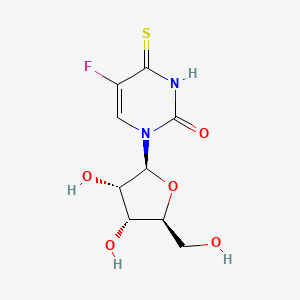
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
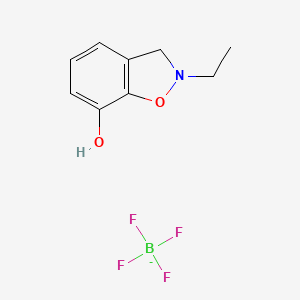
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)
